

# Technical Guide: Pyrazolo[4,3-c]pyridine Chemistry and Applications

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## Compound of Interest

Compound Name: *4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine*

CAS No.: 41372-94-5

Cat. No.: B1435609

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## Executive Summary

The 1H-pyrazolo[4,3-c]pyridine scaffold represents a privileged yet underutilized pharmacophore in modern drug discovery, distinct from its more common isomer, pyrazolo[3,4-b]pyridine. While the latter has been extensively mined for kinase inhibition (e.g., in approved drugs like Ruxolitinib), the [4,3-c] isomer offers a unique vector geometry for active site engagement, particularly in RET kinase, c-Met, and Carbonic Anhydrase (CA) inhibition.

This guide provides a comprehensive technical analysis of the pyrazolo[4,3-c]pyridine core, focusing on scalable synthetic architectures, regioselective functionalization, and its validation as a bioisostere for indole and azaindole systems in oncology and infectious disease programs.

## Structural Analysis & Electronic Properties

The pyrazolo[4,3-c]pyridine system consists of a pyrazole ring fused to a pyridine ring across the C3-C4 bond of the pyridine. This fusion creates a rigid, planar bicyclic aromatic system with high electron deficiency in the pyridine ring, making it susceptible to nucleophilic attack, while the pyrazole ring remains electron-rich.

## Tautomerism and Numbering

The 1H-tautomer is generally the most stable form in solution, though N-substitution locks the tautomeric state.

- H-Bond Donor: N1 (in 1H-form)
- H-Bond Acceptor: N2 (pyrazole) and N6 (pyridine)
- pKa: The pyridine nitrogen (N6) is less basic than in isolated pyridine due to the electron-withdrawing nature of the fused pyrazole.

## Vector Analysis for Drug Design

Unlike the [3,4-b] isomer, the [4,3-c] scaffold orients substituents at the C3 and C7 positions in a geometry that mimics the adenine core of ATP but with altered hydrogen bonding capabilities at the hinge-binding region. This makes it an excellent scaffold for Type I and Type II kinase inhibitors.

## Synthetic Architectures

Robust access to the core scaffold is critical for library generation. Two primary synthetic strategies dominate the field: the Piperidone Annulation Route (for saturation/aromatization flexibility) and the Pyridine Ring Closure Route (for rapid aromatic assembly).

### Strategy A: The Piperidone Annulation (The "Saturated-First" Approach)

This is the most versatile route, allowing access to both tetrahydro- and fully aromatic derivatives. It utilizes commercially available N-Boc-4-piperidone.

Mechanism:

- Claisen Condensation: N-Boc-4-piperidone is treated with a formylating agent (e.g., DMF-DMA or ethyl formate/base) to generate the  
  
-keto-enamine or  
  
-keto-aldehyde intermediate.

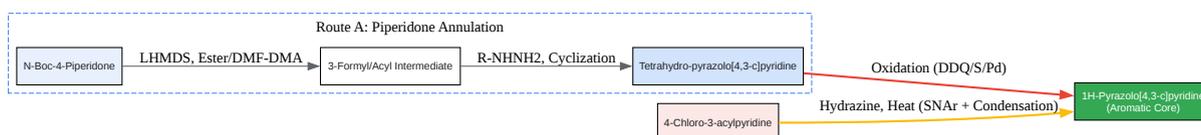
- Hydrazine Cyclization: Reaction with hydrazine (or substituted hydrazines) closes the pyrazole ring.
- Aromatization (Optional): Oxidation (e.g., DDQ, MnO<sub>2</sub>), or Pd/C yields the fully aromatic pyrazolo[4,3-c]pyridine.

## Strategy B: The 3-Acylpyridine Route (Classical)

Ideal for generating C3-substituted analogs.

- Precursor: 4-chloro-3-acylpyridines or 4-alkynyl-3-acylpyridines.
- Cyclization: Reaction with hydrazine displaces the C4-chloride (S<sub>N</sub>Ar) and condenses with the C3-carbonyl to form the pyrazole ring.

## Visualization of Synthetic Pathways



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Figure 1: Comparison of the Piperidone Annulation (Route A) and 3-Acylpyridine (Route B) synthetic strategies.

## Experimental Protocols

The following protocols are designed for reproducibility and scalability.

## Protocol 1: Synthesis of 5-Boc-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

A versatile building block for further functionalization.

Reagents: N-Boc-4-piperidone (1.0 eq), DMF-DMA (1.5 eq), Hydrazine hydrate (2.0 eq), Ethanol.

- Enamine Formation: Charge a reaction vessel with N-Boc-4-piperidone dissolved in DMF (or neat DMF-DMA if excess is used). Heat to 80°C for 4 hours. Monitor by TLC for disappearance of ketone.
- Workup 1: Concentrate in vacuo to remove excess DMF-DMA. The crude red/orange oil (enaminone) is used directly.
- Cyclization: Dissolve the crude enaminone in Ethanol (0.5 M). Cool to 0°C.
- Addition: Dropwise add Hydrazine hydrate. The reaction is exothermic.
- Reflux: Allow to warm to RT, then reflux for 2 hours.
- Isolation: Concentrate the solvent. Triturate the residue with diethyl ether/hexane to precipitate the product as a white/pale yellow solid.
- Yield: Typical yields are 75-85%.

## Protocol 2: Aromatization to 1H-pyrazolo[4,3-c]pyridine

- Reaction: Dissolve the tetrahydro-intermediate (from Protocol 1) in 1,4-dioxane. Add DDQ (2.2 eq).
- Conditions: Reflux for 12-16 hours.
- Purification: Filter through a celite pad to remove hydroquinone byproducts. Concentrate and purify via flash column chromatography (DCM:MeOH gradient).

## Medicinal Chemistry Applications

## RET Kinase Inhibition

Rearranged during Transfection (RET) kinase fusions are oncogenic drivers in NSCLC and thyroid cancers.

- Mechanism: Pyrazolo[4,3-c]pyridines act as ATP-competitive inhibitors. The pyrazole NH and pyridine N act as a donor-acceptor motif binding to the hinge region (e.g., Ala807 in RET).
- Key SAR: Substitution at the C3 position (aryl/heteroaryl) provides selectivity gates. N1-alkylation often dictates solubility and metabolic stability.
- Data: Recent patent literature (WO2019143994) highlights this scaffold's potency in overcoming gatekeeper mutations (e.g., V804M) resistant to first-generation inhibitors.

## Carbonic Anhydrase (CA) Inhibitors

- Target: hCA IX and XII (tumor-associated isoforms).
- Design: Sulfonamide moieties attached to the pyrazolo[4,3-c]pyridine core (often via the N1 or C3 position) coordinate the Zinc ion in the CA active site.
- Performance: These derivatives have shown low nanomolar  $K_i$  values against hCA IX, with high selectivity over the cytosolic hCA I/II isoforms, reducing systemic side effects.

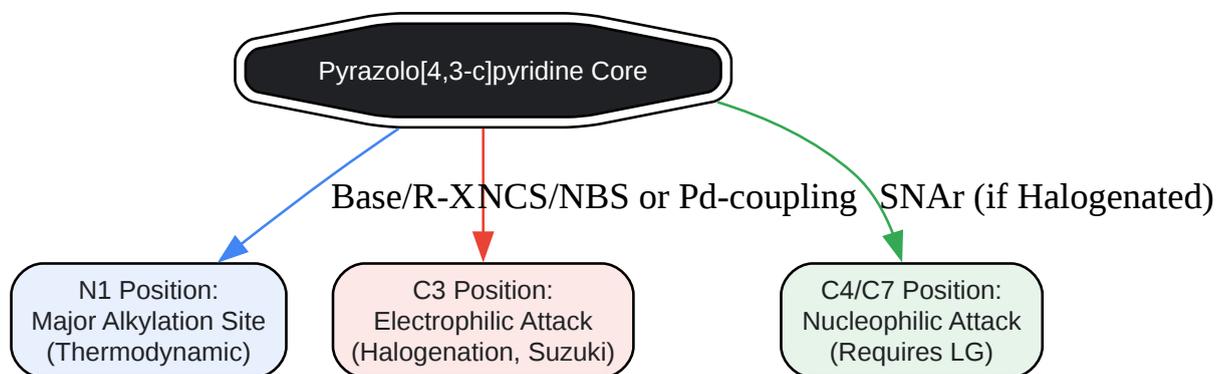
## Quantitative Activity Data (Representative)

Compound Class	Target	Key Substituent (R)	Activity (IC50 / Ki)	Reference
Sulfonamide Deriv.	hCA IX	3-(4-sulfamoylphenyl)	$K_i = 8.5 \text{ nM}$	[1]
Sulfonamide Deriv.	hCA XII	3-(4-sulfamoylphenyl)	$K_i = 9.2 \text{ nM}$	[1]
Kinase Inhibitor	c-Met	1-substituted-3-aryl	$IC_{50} < 50 \text{ nM}$	[2]
Trypanocidal	PEX14-PEX5	N1-alkyl-3-aryl	$EC_{50} = 265 \text{ } \mu\text{M}$	[3]

## Regioselective Functionalization Logic

Controlling the site of reaction is the primary challenge in pyrazolo[4,3-c]pyridine chemistry.

- Electrophilic Aromatic Substitution (EAS): Occurs preferentially at C3 of the pyrazole ring (if unsubstituted) due to the electron-rich nature of the pyrazole relative to the pyridine.
- N-Alkylation (N1 vs N2):
  - Under basic conditions (NaH/DMF), alkylation favors N1 (thermodynamic product) over N2, typically in a 4:1 to 9:1 ratio, depending on steric bulk.
  - Tip: Use bulky protecting groups (e.g., THP, Trityl) if N1-selectivity is required during intermediate steps.
- Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar): The C4 and C7 positions of the pyridine ring are activated if a leaving group (Cl, Br) is present, particularly if the pyridine nitrogen is activated (N-oxide).



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Figure 2: Regioselective reactivity map of the scaffold.

## References

- Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI Molecules. Available at: [\[Link\]](#)

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